2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate
Description
2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate is a synthetic organic compound characterized by a dichlorophenyl group (2,4-dichloro substitution), a phenylsulfonyl-anilino moiety, and an acetate ester backbone.
- Dichlorophenyl group: Commonly associated with bioactivity, such as in NSAIDs (e.g., diclofenac derivatives) and pesticides .
- Phenylsulfonyl-anilino group: The sulfonyl group may enhance metabolic stability and electron-withdrawing effects, while the anilino linkage could facilitate hydrogen bonding in biological systems .
- Ester functionality: Likely influences lipophilicity and hydrolysis kinetics .
Properties
IUPAC Name |
(2,4-dichlorophenyl) 2-[N-(benzenesulfonyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO4S/c21-15-11-12-19(18(22)13-15)27-20(24)14-23(16-7-3-1-4-8-16)28(25,26)17-9-5-2-6-10-17/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTRBTNTUZOUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)OC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate typically involves the reaction of 2,4-dichlorophenyl acetic acid with phenylsulfonyl aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H15Cl2NO4S
- Molecular Weight : 436.31 g/mol
- CAS Number : 343373-55-7
The compound features a dichlorophenyl group and a phenylsulfonyl aniline moiety, which contribute to its distinct chemical behavior and reactivity.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions that can lead to the development of new materials or pharmaceuticals.
2. Biology
- Biological Activity Investigation : Research has indicated potential antimicrobial and anticancer properties. Studies exploring its mechanism of action suggest that it may interact with specific biological targets, modulating their activity.
| Study | Findings |
|---|---|
| Investigated for antimicrobial properties against various bacterial strains. | |
| Showed cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
3. Medicine
- Therapeutic Applications : The compound is being explored for drug development, particularly in targeting diseases where traditional therapies have limitations. Its structural characteristics may allow it to penetrate biological membranes effectively.
| Application | Description |
|---|---|
| Anticancer Drug Development | Potential to inhibit tumor growth through modulation of specific pathways. |
| Antimicrobial Agent | Effectiveness against resistant strains of bacteria, offering a new avenue for treatment. |
4. Industry
- Specialty Chemicals Production : Used in the manufacture of specialty chemicals and materials, the compound serves as an intermediate in producing agrochemicals and other industrial products.
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of 2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate on human cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels necessary for inhibiting cell proliferation.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed a broad spectrum of activity, positioning it as a promising candidate for further development into new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substitution Position: The 2,4-dichloro pattern (target compound, etaconazole) is distinct from 2,6-dichloro in diclofenac derivatives.
- Sulfonyl vs. Other Electron-Withdrawing Groups : The phenylsulfonyl group (target compound, ) provides moderate electron withdrawal compared to nitro groups (), which may reduce reactivity but enhance stability .
- Fluorine vs.
Physicochemical Properties
*Estimated based on structural analogs.
Key Observations :
- Ionic vs. Neutral Forms : Sodium Diclofenac’s carboxylate salt increases water solubility, whereas esterified compounds (target, ) are more lipophilic .
Research Findings and Implications
- Synthetic Accessibility: The phenylsulfonyl-anilino group in the target compound is synthetically tractable, as seen in methyl [[(4-chlorophenyl)sulfonyl]... (), but regioselectivity in dichloro substitution requires precise control .
- Stability : Sulfonyl groups (target, ) confer higher oxidative stability than thiol-containing analogs (), which are prone to dimerization .
- Activity Trends: Dichloro-substituted compounds (target, ) often exhibit broader bioactivity than mono-halogenated analogs due to enhanced hydrophobic interactions .
Biological Activity
Chemical Identity
2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate, with the CAS number 343373-55-7, has the molecular formula and a molecular weight of 436.31 g/mol. This compound is characterized by its complex structure, which includes a dichlorophenyl group and a phenylsulfonyl anilino moiety.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor in certain biochemical pathways, potentially impacting cell proliferation and apoptosis.
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. Studies have shown that derivatives of similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, anilino derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced tumor growth in vitro and in vivo models .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, compounds with similar phenylsulfonamide structures have demonstrated inhibition of carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis .
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of any new pharmaceutical compound. While specific toxicity data for this compound is limited, related compounds have shown varying degrees of cytotoxicity against normal human cells at higher concentrations, necessitating further investigation into dose-dependent effects and potential side effects .
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of phenylsulfonamide derivatives and tested their efficacy against breast cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong antitumor activity. The study concluded that modifications to the sulfonamide group significantly influenced biological activity .
Case Study 2: Enzyme Interaction
Another research project focused on the interaction of similar compounds with carbonic anhydrase II (CA II). The findings revealed that certain derivatives could effectively inhibit CA II activity with IC50 values ranging from 10 to 50 µM. This suggests that this compound may share similar inhibitory properties due to structural similarities .
Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer Activity | Significant inhibition in cancer cell lines | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase | |
| Toxicity | Varying cytotoxicity at high concentrations |
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. This includes:
- Detailed structure-activity relationship (SAR) studies.
- Comprehensive toxicity evaluations in vivo.
- Exploration of potential therapeutic applications beyond oncology.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A sodium salt intermediate (e.g., sodium {2-[(2,6-dichlorophenyl)amino]phenyl}acetate) is dissolved in distilled water, heated to 50–60°C, and acidified with concentrated HCl to precipitate the product . Optimization strategies include:
- Temperature control during dissolution (50–60°C).
- Stoichiometric balancing of reactants (e.g., 1:1.2 molar ratio of aniline to sulfonyl chloride).
- Recrystallization from ethanol/water (1:3 v/v) to enhance purity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- NMR Spectroscopy : Identifies aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/anilino groups.
- XRD Analysis : Confirms crystal lattice parameters (e.g., bond angle C5—C4—C9—C8: −2.0°; torsion angle N1—C6—C7—C8: 178.84°) .
- FT-IR : Detects sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ .
- Table 1 : Selected XRD Parameters from Experimental Data
| Parameter | Value | Reference |
|---|---|---|
| Bond Angle (C5—C4—C9—C8) | −2.0° | |
| Torsion Angle (N1—C6—C7—C8) | 178.84° |
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology :
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradient (20–40% ethyl acetate). Monitor by TLC (Rf ≈ 0.5) .
- Recrystallization : Ethanol/water (1:3 v/v) yields high-purity crystals. Centrifuge at 10,000 rpm for 10 minutes to isolate solids .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental NMR data and computational predictions?
- Resolution Strategies :
- Validate computational models (e.g., ACD/Labs Percepta) with solvent correction algorithms (e.g., COSMO-RS) .
- Cross-validate with solid-state NMR or XRD to confirm molecular conformation .
- Conduct variable-temperature NMR to assess dynamic effects (e.g., conformational flexibility) .
Q. What methodological approaches are recommended for studying the compound's metabolic stability in enzymatic assays?
- Protocol :
- Liver Microsomal Assays : Incubate at pH 8 and 37°C for 24 hours. Monitor degradation via LC-MS .
- Positive Controls : Include 4-hydroxyphenylacetic acid to calibrate metabolic pathways .
- Half-Life Calculation : Use first-order kinetics (e.g., ) .
Q. How does the stereochemical configuration of the anilino group influence biological activity, and what methods validate this?
- Analysis :
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- Bioactivity Correlation : Perform enzyme inhibition assays (e.g., nitrilase activity in chiral environments) .
- XRD Validation : Determine absolute configuration via Flack parameters (e.g., Flack x = 0.02(3)) .
Data Contradiction Analysis
Q. How can researchers resolve conflicting crystallographic data between experimental and computational models?
- Approach :
- Compare experimental XRD bond lengths (e.g., C–Cl: 1.73 Å) with DFT-optimized geometries .
- Use R-factor analysis () to assess data quality. Discrepancies >0.1 Å suggest model recalibration .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
